molecular formula C11H18BrNO2 B2751353 tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1936537-39-1

tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B2751353
CAS No.: 1936537-39-1
M. Wt: 276.174
InChI Key: PNJNXTCCWTXQLY-UHFFFAOYSA-N
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Description

tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl ester group, a bromine atom, and a methyl group attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

    Methylation: The methyl group is added via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of corresponding pyridine derivatives.

    Reduction: Formation of fully saturated pyridine rings.

    Substitution: Formation of substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Calcium Channel Blockers: Potential use in the development of new calcium channel blockers for treating cardiovascular diseases.

Medicine

    Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets such as calcium channels. The compound may bind to these channels, altering their function and leading to physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

Uniqueness

tert-butyl5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other dihydropyridines.

Properties

IUPAC Name

tert-butyl 5-bromo-4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJNXTCCWTXQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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